molecular formula C25H19N3 B228057 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline

2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline

Cat. No. B228057
M. Wt: 361.4 g/mol
InChI Key: ZIQRWOPPZOQFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, material science, and biological research. This compound is a derivative of pyrazol and quinoline, which are both well-known classes of compounds with diverse biological and chemical properties.

Scientific Research Applications

2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline has been extensively studied for its potential applications in medicinal chemistry, material science, and biological research. In medicinal chemistry, this compound has been reported to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities. It has also been found to be a potent inhibitor of several enzymes, including tyrosine kinase and phosphodiesterase. In material science, 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline has been investigated for its potential use as a fluorescent dye and as a building block for the synthesis of organic semiconductors. In biological research, this compound has been used as a tool for studying the mechanism of action of various enzymes and receptors.

Mechanism Of Action

The mechanism of action of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline is not fully understood, but several studies have suggested that it acts by inhibiting various enzymes and receptors. For example, it has been found to inhibit tyrosine kinase, which is a key enzyme involved in cell signaling pathways. It has also been reported to inhibit phosphodiesterase, which is an enzyme that regulates the levels of cyclic nucleotides in cells. In addition, this compound has been found to interact with several receptors, including GABA receptors and dopamine receptors.

Biochemical And Physiological Effects

2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have demonstrated that it can reduce tumor growth in animal models and improve cognitive function in mice. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline in lab experiments is its potent activity against various enzymes and receptors. This makes it a valuable tool for studying the mechanism of action of these targets. In addition, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using this compound is its potential toxicity, which requires careful handling and testing.

Future Directions

There are several future directions for research on 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and neurological disorders. Another direction is to explore its potential as a fluorescent dye and as a building block for the synthesis of organic semiconductors. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline involves the reaction of 4-methylquinoline-2-carbaldehyde with 3,5-diphenylpyrazole in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through column chromatography. This synthesis method has been reported in several research articles, and it has been found to be efficient and reproducible.

properties

Product Name

2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline

Molecular Formula

C25H19N3

Molecular Weight

361.4 g/mol

IUPAC Name

2-(3,5-diphenylpyrazol-1-yl)-4-methylquinoline

InChI

InChI=1S/C25H19N3/c1-18-16-25(26-22-15-9-8-14-21(18)22)28-24(20-12-6-3-7-13-20)17-23(27-28)19-10-4-2-5-11-19/h2-17H,1H3

InChI Key

ZIQRWOPPZOQFKF-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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